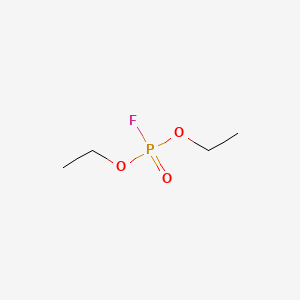
Diethyl fluorophosphate
Descripción general
Descripción
Diethyl fluorophosphate is an organophosphorus compound with the molecular formula C4H10FO3P. It is a colorless liquid that is primarily known for its use as a chemical warfare agent and in scientific research due to its potent inhibitory effects on acetylcholinesterase, an enzyme critical for nerve function .
Métodos De Preparación
Diethyl fluorophosphate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with phosphorus oxychloride, followed by fluorination using hydrogen fluoride or another fluorinating agent . The reaction conditions typically require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Diethyl fluorophosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to produce diethyl phosphate and hydrogen fluoride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl fluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Due to its inhibitory effects on acetylcholinesterase, it is used to study enzyme kinetics and neurobiology.
Medicine: It serves as a model compound for studying the effects of nerve agents and developing antidotes.
Industry: It is used in the development of pesticides and other agrochemicals.
Mecanismo De Acción
The primary mechanism of action of diethyl fluorophosphate involves the irreversible inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately resulting in neurotoxicity . The molecular target is the serine residue in the active site of acetylcholinesterase, which forms a covalent bond with the phosphorus atom of this compound .
Comparación Con Compuestos Similares
Diethyl fluorophosphate is similar to other organophosphorus compounds such as dimethyl fluorophosphate and diisopropyl fluorophosphate. it is unique in its specific inhibitory potency and the nature of its interactions with acetylcholinesterase . Similar compounds include:
Dimethyl Fluorophosphate: Another potent acetylcholinesterase inhibitor with a similar mechanism of action.
Diisopropyl Fluorophosphate: Used in medical and research settings for its acetylcholinesterase inhibitory properties.
Propiedades
IUPAC Name |
1-[ethoxy(fluoro)phosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIQKMFCCUZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189332 | |
| Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-74-7 | |
| Record name | Diethyl fluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorofluoridic acid, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate](/img/structure/B3051676.png)





![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)





